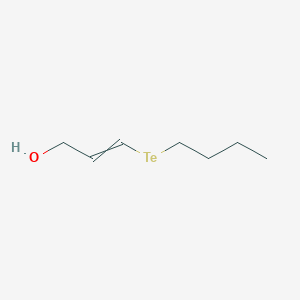
3-(Butyltellanyl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Butyltellanyl)prop-2-en-1-ol is an organic compound with the molecular formula C₇H₁₄OTe It is a tellurium-containing compound, which makes it part of a unique class of organotellurium compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butyltellanyl)prop-2-en-1-ol typically involves the reaction of allyl alcohol with butyltellurium trichloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
CH2=CHCH2OH+BuTeCl3+3NaOH→CH2=CHCH2TeBu+3NaCl+2H2O
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound. the general principles of organotellurium chemistry suggest that large-scale synthesis would follow similar routes to laboratory methods, with adjustments for scale and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Butyltellanyl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states.
Reduction: The tellurium atom can be reduced to lower oxidation states.
Substitution: The butyltellanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols or amines can react with the tellurium center.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of tellurium oxides, while substitution reactions can yield a variety of organotellurium compounds.
Applications De Recherche Scientifique
3-(Butyltellanyl)prop-2-en-1-ol has several applications in scientific research:
Organic Synthesis: It can be used as a reagent in the synthesis of more complex organotellurium compounds.
Materials Science: Organotellurium compounds are being explored for their potential use in semiconductors and other advanced materials.
Biological Studies: The biological activity of organotellurium compounds is of interest, particularly their potential as antioxidants and enzyme inhibitors.
Mécanisme D'action
The mechanism by which 3-(Butyltellanyl)prop-2-en-1-ol exerts its effects is primarily through the interaction of the tellurium atom with various molecular targets. Tellurium can form strong bonds with sulfur and selenium, which are present in many biological molecules. This interaction can lead to the inhibition of enzymes and other proteins, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Allyl Alcohol (Prop-2-en-1-ol): A simpler compound without the tellurium atom.
Butyl Telluride: A related compound where the tellurium is bonded to a butyl group without the allyl alcohol moiety.
Uniqueness
3-(Butyltellanyl)prop-2-en-1-ol is unique due to the presence of both the allyl alcohol and butyltellanyl groups. This combination allows it to participate in a wider range of chemical reactions compared to simpler compounds like allyl alcohol or butyl telluride.
Propriétés
Numéro CAS |
185841-11-6 |
|---|---|
Formule moléculaire |
C7H14OTe |
Poids moléculaire |
241.8 g/mol |
Nom IUPAC |
3-butyltellanylprop-2-en-1-ol |
InChI |
InChI=1S/C7H14OTe/c1-2-3-6-9-7-4-5-8/h4,7-8H,2-3,5-6H2,1H3 |
Clé InChI |
ZLNLHAIFQRVRJH-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Te]C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


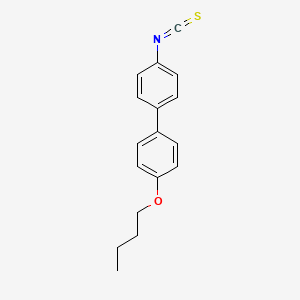
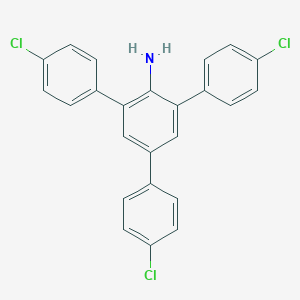
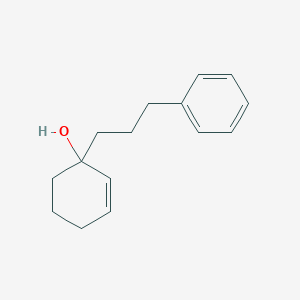
![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)

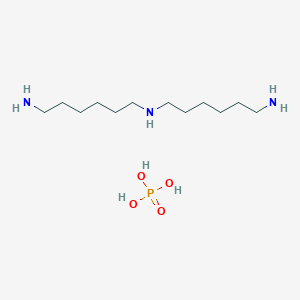
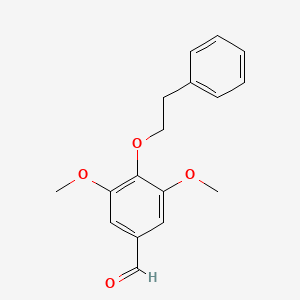
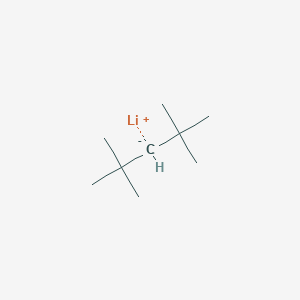
![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)

![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)
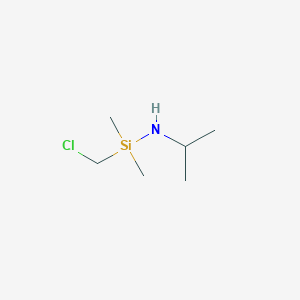
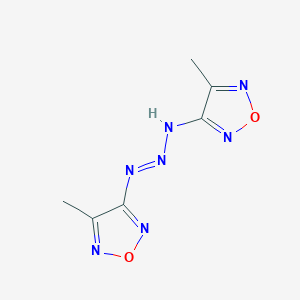
![3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B12559324.png)
